molecular formula C17H11F3O4 B2527085 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one CAS No. 307544-90-7

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2527085
CAS No.: 307544-90-7
M. Wt: 336.266
InChI Key: FTGSJTAYEJIPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves the condensation of appropriate phenolic and trifluoromethylated precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, leading to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
  • 7-Hydroxy-3-(3-chlorophenoxy)-2-(trifluoromethyl)chromen-4-one
  • 7-Hydroxy-3-(3-methylphenoxy)-2-(difluoromethyl)chromen-4-one

Uniqueness

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one stands out due to its specific trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGSJTAYEJIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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